Boc-2-Methoxy-L-Phenylalanine
Overview
Description
Boc-2-Methoxy-L-Phenylalanine is an unnatural amino acid derived from a C-H Activation methodology . It is also known as (S)-2-(tert-butoxycarbonylamino)-3-(2-methoxyphenyl)propanoic acid .
Synthesis Analysis
The synthesis of Boc-2-Methoxy-L-Phenylalanine involves a Pd-mediated C-C bond formation, which can be made in tandem with 2-Methylpyridine .Molecular Structure Analysis
The molecular structure of Boc-2-Methoxy-L-Phenylalanine is represented by the empirical formula C15H21NO5 . Its molecular weight is 295.33 .Chemical Reactions Analysis
Boc-2-Methoxy-L-Phenylalanine is suitable for Boc solid-phase peptide synthesis and C-H Activation .Physical And Chemical Properties Analysis
Boc-2-Methoxy-L-Phenylalanine is a white to off-white solid . It has a melting point of 157 °C . The compound should be stored at -20°C for 3 years or at 4°C for 2 years .Scientific Research Applications
- Specific Scientific Field: Chemistry, specifically C-H Activation Methodology .
- Summary of the Application: Boc-2-Methoxy-L-Phenylalanine is an unnatural amino acid derived from a C-H Activation methodology developed by Jin-Quan Yu and coworkers . This methodology involves the formation of a C-C bond, which is a fundamental process in organic chemistry.
- Methods of Application or Experimental Procedures: The Pd-mediated C-C bond formation can be made in tandem with 2-Methylpyridine . The specific technical details or parameters of this procedure are not provided in the sources.
- Results or Outcomes: The outcome of this application is the successful synthesis of Boc-2-Methoxy-L-Phenylalanine, an unnatural amino acid . No quantitative data or statistical analyses are provided in the sources.
Safety And Hazards
properties
IUPAC Name |
(2S)-3-(2-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-11(13(17)18)9-10-7-5-6-8-12(10)20-4/h5-8,11H,9H2,1-4H3,(H,16,19)(H,17,18)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHKMTAKTUUKEK-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-2-Methoxy-L-Phenylalanine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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